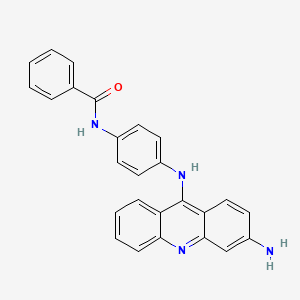

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-

Description

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- is a synthetic compound featuring a benzamide core linked to a 9-acridinylamino-phenyl moiety. The acridine group is a planar heterocyclic aromatic system known for its DNA intercalation properties, making this compound of interest in anticancer research . The primary structure includes:

- Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.

Properties

IUPAC Name |

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O/c27-18-10-15-22-24(16-18)30-23-9-5-4-8-21(23)25(22)28-19-11-13-20(14-12-19)29-26(31)17-6-2-1-3-7-17/h1-16H,27H2,(H,28,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAGXIYAKCAUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC5=CC=CC=C53)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226931 | |

| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-28-6 | |

| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, acridine, undergoes nitration to introduce a nitro group at a specific position on the acridine ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Coupling Reaction: The resulting aminoacridine is then coupled with a benzamide derivative through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to intercalate with DNA makes it valuable in studying DNA-protein interactions and as a potential therapeutic agent.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and interfere with cellular processes.

Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

N-(4-(3-Phenylureido)phenyl)benzamide Derivatives

- Structure : Benzamide linked to a phenylurea group at the para position.

- Key Features : Ureido group enhances solubility and hydrogen-bonding interactions.

- Synthesis : Prepared via DCC-mediated coupling of benzoic acid with 4-chloroaniline, followed by urea formation .

- Activity : Demonstrated in vitro anticancer activity against HeLa and MCF-7 cell lines, with IC₅₀ values ranging from 12–45 µM .

N-[4-[(3-Chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]benzamide

- Structure: Anthraquinone core substituted with a 3-chlorophenylamino group and benzamide.

- Key Features: Anthraquinone enhances redox activity and intercalation.

- Molecular Weight : 452.89 g/mol.

- Activity: Predicted to inhibit topoisomerases due to anthraquinone-DNA interactions .

N-(4-(9-Acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)benzamide

Pharmacological Comparison

| Compound | Target Mechanism | IC₅₀ (µM) | Key Substituents |

|---|---|---|---|

| Target Compound | DNA intercalation | N/A* | 3-Amino-9-acridinyl, benzamide |

| N-(4-(3-Phenylureido)phenyl)benzamide | Topoisomerase inhibition | 12–45 | Phenylurea |

| N-[4-(3-Chlorophenyl)anthraquinonyl]benzamide | DNA redox cycling | N/A | Anthraquinone, 3-chlorophenyl |

| Acridine-mustard hybrid | DNA intercalation + alkylation | <5 | Bis(2-chloroethyl) |

ADMET and Physicochemical Properties

| Property | Target Compound | N-(4-(3-Phenylureido)phenyl)benzamide | Acridine-Mustard Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 350–400 | 550–600 |

| LogP | ~3.5 (predicted) | 2.8–3.2 | 4.1–4.5 |

| Solubility | Low (acridine hydrophobicity) | Moderate (urea enhances solubility) | Very low |

| CYP450 Inhibition | Likely (acridine moiety) | Moderate | High (mustard toxicity) |

ADMET data for the target compound were inferred from acridine-containing analogs .

Biological Activity

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- is a compound with significant biological activity, particularly noted for its potential as an anticancer agent. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzamide linked to an acridine moiety, characterized by the molecular formula C_{23}H_{23}N_5O and a molecular weight of 404.5 g/mol. The amino group present in the structure enhances its interaction with biological targets, especially in cancer therapy.

DNA Intercalation

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- acts primarily as a DNA intercalating agent . This property allows it to disrupt DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells. The compound's ability to bind tightly to DNA suggests that it could serve as a template for designing more potent derivatives with enhanced specificity and reduced side effects.

Inhibition of Oncogenic Pathways

The compound has shown efficacy against various cancer types by inhibiting key pathways involved in tumor growth. This includes interference with signaling pathways that are crucial for cell proliferation and survival .

Biological Activity and Efficacy

Research indicates that Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- exhibits substantial activity against several cancer cell lines. Below is a summary of its biological activities based on various studies:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 0.119 ± 0.036 | Induces apoptosis, cell cycle arrest |

| Inhibition of DNA methyltransferase | KG-1 (leukemia cells) | 0.9 | Inhibits DNMT3A |

| VEGF Reduction | OVCAR-4 | - | Inhibits VEGFR-2 phosphorylation |

Case Studies and Research Findings

-

Anticancer Activity

In vitro studies have demonstrated that Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- significantly inhibits the growth of various cancer cell lines, including A431 and KG-1 cells. The compound's mechanism involves inducing apoptosis and causing cell cycle arrest in the S/G2 phase . -

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that modifications to the compound could enhance its binding affinity and specificity towards oncogenic targets . -

Comparative Analysis with Similar Compounds

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- has been compared with other acridine derivatives, highlighting its unique dual action as both a DNA intercalator and an inhibitor of multiple oncogenic pathways. This positions it as a promising candidate for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.